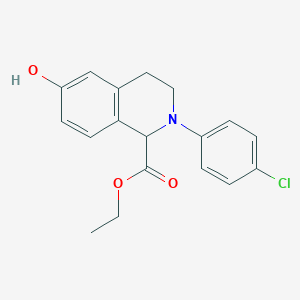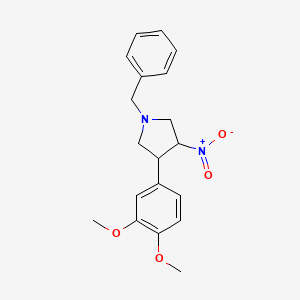
1-Benzyl-3-(3,4-dimethoxyphenyl)-4-nitropyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-(3,4-dimethoxyphenyl)-4-nitropyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with benzyl, dimethoxyphenyl, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(3,4-dimethoxyphenyl)-4-nitropyrrolidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl and dimethoxyphenyl groups. The nitro group is usually introduced through nitration reactions.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Introduction of Benzyl Group: The benzyl group is often introduced via benzylation reactions using benzyl halides in the presence of a base.
Introduction of Dimethoxyphenyl Group: This group can be introduced through Friedel-Crafts alkylation or acylation reactions.
Nitration: The nitro group is typically introduced using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
1-Benzyl-3-(3,4-dimethoxyphenyl)-4-nitropyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzyl and dimethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-Benzyl-3-(3,4-dimethoxyphenyl)-4-nitropyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in research to understand its interactions with biological molecules and its potential as a biochemical tool.
作用机制
The mechanism of action of 1-Benzyl-3-(3,4-dimethoxyphenyl)-4-nitropyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl and dimethoxyphenyl groups may contribute to the compound’s binding affinity to certain proteins or enzymes, influencing their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline: This compound shares structural similarities with 1-Benzyl-3-(3,4-dimethoxyphenyl)-4-nitropyrrolidine, including the presence of benzyl and dimethoxyphenyl groups.
1-(3,4-Dimethoxyphenyl)-2-propanol: Another compound with a dimethoxyphenyl group, used in various synthetic applications.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, in particular, distinguishes it from many other similar compounds and contributes to its unique properties.
属性
分子式 |
C19H22N2O4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
1-benzyl-3-(3,4-dimethoxyphenyl)-4-nitropyrrolidine |
InChI |
InChI=1S/C19H22N2O4/c1-24-18-9-8-15(10-19(18)25-2)16-12-20(13-17(16)21(22)23)11-14-6-4-3-5-7-14/h3-10,16-17H,11-13H2,1-2H3 |
InChI 键 |
KNDYTQULRMKKJK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2CN(CC2[N+](=O)[O-])CC3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


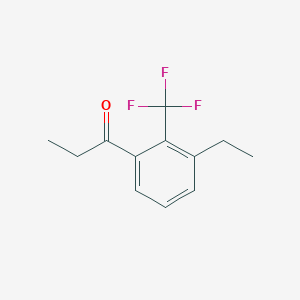
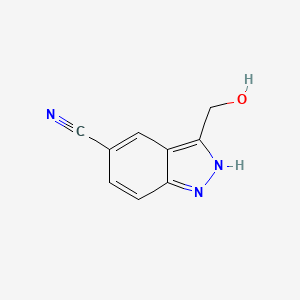

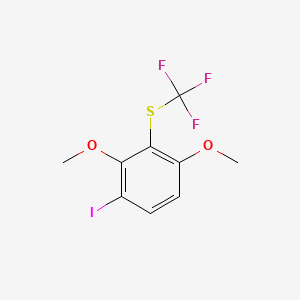
![Methyl 4-formylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B14043928.png)
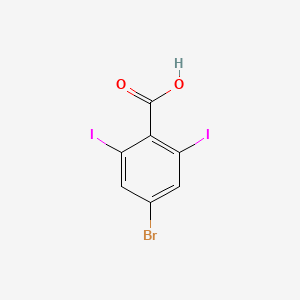

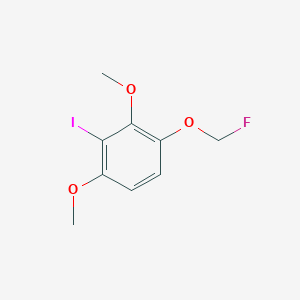
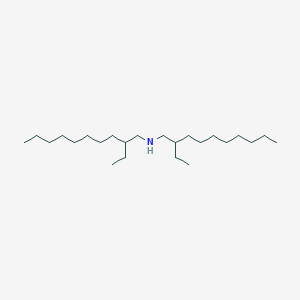
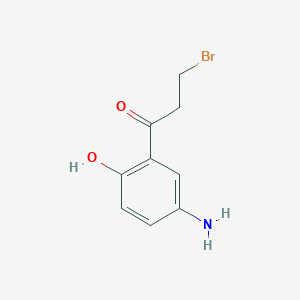

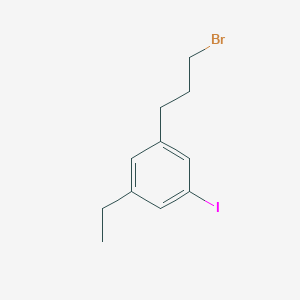
![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate HCl](/img/structure/B14043991.png)
